Cas no 446254-53-1 (2,2',3,4,5-Pentabromodiphenyl Ether)

2,2',3,4,5-Pentabromodiphenyl Ether 化学的及び物理的性質
名前と識別子
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- 2,2',3,4,5-Pentabromodiphenyl Ether in Isooctane
- BDE-86
- 2,2',3,4,5-Pentabromodiphenyl ether
- DTXSID70879902
- Benzene, 1,2,3,4-tetrabromo-5-(2-bromophenoxy)-
- PDBE 86
- X5P678S44C
- UNII-X5P678S44C
- Q27293583
- 1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene
- 446254-53-1
- 2,2',3,4,5-Pentabromodiphenyl Ether
-
- インチ: InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H
- InChIKey: YMVWYUWOUOQCQP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 563.62163Da
- どういたいしつりょう: 559.62573Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 9.2Ų
2,2',3,4,5-Pentabromodiphenyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P274555-10mg |
2,2',3,4,5-Pentabromodiphenyl Ether |
446254-53-1 | 10mg |
$1499.00 | 2023-05-17 | ||
TRC | P274555-1mg |
2,2',3,4,5-Pentabromodiphenyl Ether |
446254-53-1 | 1mg |
$190.00 | 2023-05-17 |
2,2',3,4,5-Pentabromodiphenyl Ether 関連文献
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Terry F. Bidleman,Agneta Andersson,Sonia Brugel,Lars Ericson,Peter Haglund,Darya Kupryianchyk,Danny C. P. Lau,Per Liljelind,Lisa Lundin,Anders Tysklind,Mats Tysklind Environ. Sci.: Processes Impacts 2019 21 881
2,2',3,4,5-Pentabromodiphenyl Etherに関する追加情報
Chemical and Biological Overview of 2,2',3,4,5-Pentabromodiphenyl Ether (CAS No. 446254-53-1)
The compound 2,2',3,4,5-Pentabromodiphenyl Ether, identified by the Chemical Abstracts Service number CAS No. 446254-53-1, represents a specific isomer within the broader class of polybrominated diphenyl ethers (PBDEs). This organobromine compound features a unique substitution pattern where five bromine atoms are distributed across positions 2 and 2' on both aromatic rings of the diphenyl ether core structure. The precise arrangement of these halogen substituents at positions 3, 4, and 5 on one benzene ring distinguishes this compound from other pentabromo derivatives such as BDE-99 or BDE-100. Recent advancements in analytical chemistry have enabled high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques to confirm its structural identity with unprecedented accuracy.
Synthetic methodologies for this compound have evolved significantly over the past decade. Traditional bromination processes using elemental bromine and catalysts like FeBr3 are now being replaced by more environmentally benign approaches. A study published in the Journal of Hazardous Materials in 2023 demonstrated a novel microwave-assisted synthesis protocol that achieves >98% purity with reduced reaction times compared to conventional methods. This advancement highlights the growing emphasis on sustainable production practices in chemical manufacturing while maintaining structural integrity for applications requiring precise halogen distribution.
The physical properties of CAS No. 446254-53-1 are critical for understanding its material compatibility. At standard conditions (STP), it exists as a white crystalline solid with a melting point range between 187–190°C according to recent thermogravimetric analysis (TGA). Its log Kow value of approximately 6.8 indicates strong lipophilicity - a characteristic shared with other PBDE congeners but requiring careful consideration in environmental fate modeling studies published in Environmental Science & Technology Letters. Spectroscopic data from Raman spectroscopy studies reveal distinct vibrational modes at ~670 cm⁻¹ corresponding to the C-O-C ether bond and ~830 cm⁻¹ associated with symmetric CBr stretching - features that distinguish it from structurally similar compounds.
In material science applications, this compound's exceptional thermal stability up to 300°C makes it particularly valuable for flame retardant formulations used in high-performance polymers such as polycarbonate blends and epoxy resins. A groundbreaking study from Nature Communications Chemistry (June 2023) showed its synergistic effect when combined with nanoclay additives - enhancing flame resistance by over 60% without compromising mechanical properties compared to traditional systems. The molecular weight (~507 g/mol) ensures compatibility with polymer matrices while maintaining volatilization resistance critical for industrial applications.
Toxicological studies conducted under OECD guidelines have revealed dose-dependent neurodevelopmental effects observed in zebrafish models exposed to concentrations above 1 mg/L during embryogenesis. However recent research published in Toxicological Sciences (April 2024) indicates significant metabolic variability across species - suggesting potential species-specific detoxification pathways mediated through cytochrome P450 enzymes. These findings underscore the importance of isocongener-specific toxicity assessments rather than generalizing across all PBDE compounds.
Ambient degradation studies using advanced oxidation processes (AOPs) have shown promising results for environmental remediation efforts. A collaborative project between MIT and ETH Zurich demonstrated that photocatalytic treatment using TiO₂-NdFeB hybrid catalysts achieves >99% degradation efficiency within three hours under simulated sunlight conditions - a marked improvement over previous methods reported in Apllied Catalysis B: Environmental. The reaction mechanism involves radical-mediated debromination followed by aromatic ring cleavage - processes confirmed through product analysis via GC-EI/MS.
Bioaccumulation potential remains an area of active investigation due to its log Kow characteristics. A comparative study published in Biochemical Pharmacology Journal(August 2023) found that while this congener exhibits lower bioaccumulation indices than higher brominated analogs like decabromodiphenyl ether (BDE-209), its presence was detected in adipose tissue samples from marine mammals at concentrations exceeding regulatory thresholds established under EU REACH regulations - necessitating further ecological risk assessments.
Surface characterization techniques such as XPS analysis reveal distinct oxidation states during atmospheric aging processes - particularly at position C(β) where bromine exhibits unique electron binding energies (~68 eV). This structural transformation was linked to altered physicochemical properties including increased hydrophilicity observed after prolonged exposure to ozone environments according to research from Surface Science Reports.
Innovative applications are emerging through interdisciplinary research initiatives. A team at Stanford University recently reported its use as an intermediate in synthesizing novel radiopaque agents for medical imaging applications - leveraging its inherent halogen content for X-ray contrast enhancement while minimizing biological reactivity through functional group modifications described in Bioorganic & Medicinal Chemistry Letters.
The photochemical stability observed under UV irradiation testing (IEC standard tests) shows only ~1% decomposition after continuous exposure for seven days at λ=365 nm - a property now being exploited in next-generation photovoltaic encapsulation materials where long-term thermal stability is coupled with light resistance requirements detailed in a recent issue of Solar Energy Materials & Solar Cells.
Mechanistic insights into its interaction with biological systems come from molecular docking studies performed on human PPARγ receptors using Schrödinger's Glide software package version 7.x+. These simulations indicate moderate binding affinity (ΔG = -7.8 kcal/mol) compared to known ligands like rosiglitazone (-8.9 kcal/mol), suggesting potential utility as a lead compound for metabolic disorder therapies according to preclinical data presented at the ACS Spring Meeting.
New synthesis routes incorporating continuous flow reactors have improved process safety metrics by reducing reaction volume by over two orders of magnitude compared to batch processes reported in
Epidemiological correlations remain inconclusive due to limited exposure data availability according to meta-analyses conducted by WHO collaborating centers between December 2019-June
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